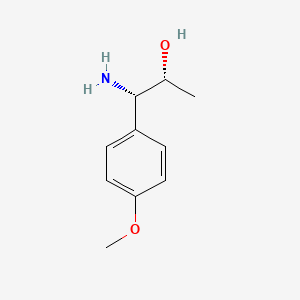![molecular formula C7H5ClS2 B13050263 2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
2-(Chloromethyl)thieno[3,2-B]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)thieno[3,2-B]thiophene is a heterocyclic compound that features a fused ring system consisting of two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)thieno[3,2-B]thiophene typically involves the chloromethylation of thieno[3,2-B]thiophene. One common method includes the reaction of thieno[3,2-B]thiophene with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloromethyl group is introduced at the 2-position of the thieno[3,2-B]thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)thieno[3,2-B]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of thieno[3,2-B]thiophene derivatives with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 2-methylthieno[3,2-B]thiophene.
Scientific Research Applications
2-(Chloromethyl)thieno[3,2-B]thiophene has diverse applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Employed in the synthesis of advanced materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)thieno[3,2-B]thiophene in biological systems involves its interaction with cellular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-B]thiophene: The parent compound without the chloromethyl group.
2-Methylthieno[3,2-B]thiophene: The reduced form of 2-(Chloromethyl)thieno[3,2-B]thiophene.
Thieno[3,2-B]thiophene-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C7H5ClS2 |
|---|---|
Molecular Weight |
188.7 g/mol |
IUPAC Name |
5-(chloromethyl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C7H5ClS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H,4H2 |
InChI Key |
PUUGLBGYFDXAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


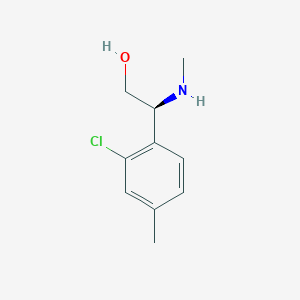

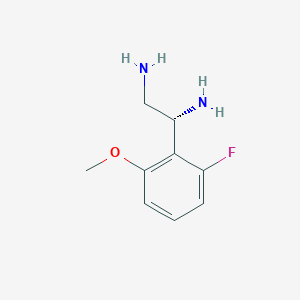
![4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride](/img/structure/B13050220.png)

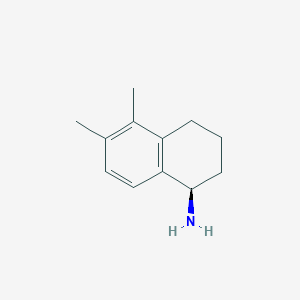
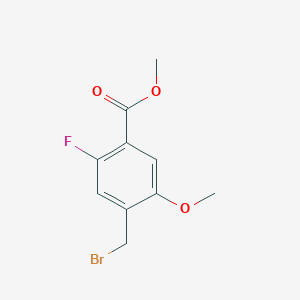
![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)
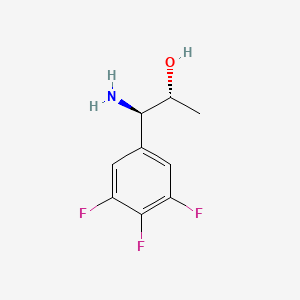

![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)

![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)
